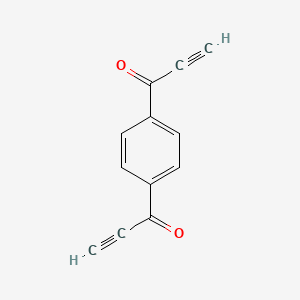

1,1'-(1,4-Phenylene)di(prop-2-yn-1-one)

Description

Structure

3D Structure

Properties

CAS No. |

35487-33-3 |

|---|---|

Molecular Formula |

C12H6O2 |

Molecular Weight |

182.17 g/mol |

IUPAC Name |

1-(4-prop-2-ynoylphenyl)prop-2-yn-1-one |

InChI |

InChI=1S/C12H6O2/c1-3-11(13)9-5-7-10(8-6-9)12(14)4-2/h1-2,5-8H |

InChI Key |

WZAFBMINDVCQEK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)C1=CC=C(C=C1)C(=O)C#C |

Origin of Product |

United States |

Synthetic Strategies for 1,1 1,4 Phenylene Di Prop 2 Yn 1 One and Its Analogues

Retrosynthetic Approaches to the Bis(prop-2-yn-1-one) Core Structure

Retrosynthetic analysis of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) reveals several logical disconnections that form the basis of viable synthetic routes. The most common strategies involve cleaving the bonds connecting the phenylene ring to the side chains, which points toward cross-coupling or acylation reactions as the final constructive steps.

Disconnection at the Aryl-Carbonyl Bond: This approach breaks the molecule down into a 1,4-difunctionalized benzene (B151609) derivative and two equivalents of a propynone synthon. This strategy suggests two primary forward synthetic pathways:

Friedel-Crafts Acylation: Utilizing a 1,4-phenylene core that can undergo electrophilic aromatic substitution, such as benzene itself, with an appropriate electrophilic propynoyl species (e.g., propynoyl chloride). However, controlling the di-acylation to achieve exclusive 1,4-substitution can be challenging. A more controlled approach starts with a pre-functionalized phenylene, such as terephthaloyl chloride, which is then reacted with an alkyne nucleophile.

Palladium-Catalyzed Carbonylative Coupling: A more modern approach involves the coupling of a 1,4-dihaloarene with a terminal alkyne in the presence of carbon monoxide. This carbonylative Sonogashira coupling introduces the carbonyl group and connects the alkyne in a single, highly efficient step. acs.org

Disconnection at the Carbonyl-Alkyne Bond: This less common disconnection leads to a 1,4-diacetylbenzene (B86990) precursor and a synthon for the terminal C≡CH group. The forward synthesis would require a two-fold conversion of the methyl ketone groups into the target alkynones, a multi-step and often low-yielding process.

Disconnection via Precursor Oxidation: A highly practical approach involves the retrosynthesis to a di-secondary alcohol precursor, namely 1,4-bis(1-hydroxyprop-2-yn-1-yl)benzene. This intermediate can be readily synthesized from terephthaldehyde and an acetylide anion. The final step in the forward synthesis is a simple and high-yielding double oxidation of the secondary propargyl alcohols to the desired diketone. researchgate.net

Precursor Synthesis and Functionalization of Phenylene Moieties

Propargyl alcohols are versatile and crucial intermediates in the synthesis of alkynones. researchgate.netbohrium.com They serve as stable precursors to the target carbonyl compounds, which can be obtained via oxidation. researchgate.net The synthesis of propargyl alcohols is a well-established transformation in organic chemistry, with numerous methods available. nih.govsci-hub.se

The most direct method involves the nucleophilic addition of a metal acetylide to an aldehyde or ketone. nih.govacs.org For the synthesis of precursors to 1,1'-(1,4-phenylene)di(prop-2-yn-1-one), this typically involves the reaction of terephthaldehyde with two equivalents of an acetylide. Various organometallic reagents can be employed to deliver the alkyne nucleophile. nih.govmdpi.com The reaction of benzaldehyde (B42025) with ethynylmagnesium bromide, for example, produces 1-phenyl-2-propyn-1-ol (B147433) in high yield. chemicalbook.com

Asymmetric synthesis of chiral propargylic alcohols can be achieved with high enantioselectivity by using chiral catalysts or additives. organic-chemistry.org For instance, the addition of terminal alkynes to aldehydes can be catalyzed by a zinc(II) salt in the presence of a chiral ligand like N-methylephedrine, affording optically active propargylic alcohols. acs.org

| Reagent/Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|

| Ethynylmagnesium bromide (Grignard) | Aldehydes (e.g., Benzaldehyde) | Standard, high-yielding method for achiral synthesis. | chemicalbook.com |

| Zn(OTf)₂ / N-methylephedrine | Terminal Alkynes + Aldehydes | Facile synthesis of optically active propargylic alcohols. | acs.org |

| InBr₃-Et₃N | Terminal Alkynes + Aldehydes | Promotes alkynylation of a variety of aldehydes under mild conditions. | organic-chemistry.org |

| Allenylboronic acid esters / Lewis acid | Isatin derivatives | Provides access to functionalized homopropargyl alcohols. | nih.gov |

Functionalizing the central phenylene ring with either alkyne or carbonyl groups is a critical step in many synthetic routes.

Introduction of Alkyne Functionalities: The premier method for installing terminal alkyne groups onto an aromatic ring is the Sonogashira cross-coupling reaction. wikipedia.orgresearchgate.net This reaction couples a terminal alkyne with an aryl halide (I > Br > Cl) using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org To generate a precursor for the target molecule, 1,4-diiodobenzene (B128391) or 1,4-dibromobenzene (B42075) can be coupled with a protected alkyne like trimethylsilylacetylene, followed by in-situ or subsequent deprotection to yield 1,4-diethynylbenzene (B1207667). wikipedia.orgmdpi.com The synthesis of 1,4-diethynylbenzene can also be achieved from divinylbenzene (B73037) via bromination and subsequent dehydrobromination. google.comgoogle.com

Introduction of Carbonyl Functionalities: Aromatic ketones can be prepared through several methods. The Friedel-Crafts acylation is a classic method where an aromatic ring is treated with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. wikipedia.org For instance, ferrocene (B1249389) can be readily acylated to acetylferrocene (B1663952) using acetic anhydride and phosphoric acid. This method could be applied to benzene, though controlling the selectivity for the 1,4-disubstituted product can be difficult. wikipedia.orgpurechemistry.orggoogle.com Alternatively, diarylethanones can be synthesized from aldehydes via reductive homocoupling. researchgate.net A highly effective method for generating the alkynone functionality is the oxidation of a propargyl alcohol precursor, as previously mentioned. Reagents like Jones reagent (chromium trioxide in sulfuric acid) are effective for this transformation. researchgate.net

Direct Coupling Methodologies for 1,1'-(1,4-Phenylene)di(prop-2-yn-1-one)

Direct coupling methods aim to construct the target molecule in a single, convergent step from advanced intermediates. The Sonogashira reaction is central to these strategies.

A primary route involves a double Sonogashira coupling of a 1,4-dihaloarene, such as 1,4-diiodobenzene, with two equivalents of a terminal alkyne that already contains the carbonyl functionality, for example, prop-2-yn-1-al (propynal) or its derivatives. The reactivity order for the halide is I > Br >> Cl. wikipedia.org

Alternatively, a carbonylative Sonogashira coupling provides a more elegant approach. acs.org In this reaction, a 1,4-dihaloarene is reacted with a terminal alkyne (e.g., acetylene (B1199291) gas or a protected version) under a carbon monoxide atmosphere. The palladium catalyst facilitates the insertion of CO and the coupling of the alkyne, forming the aryl alkynone structure directly.

Another powerful strategy begins with 1,4-diethynylbenzene. This precursor can be reacted with an appropriate acylating agent under palladium catalysis to form the desired product. This "inverse" Sonogashira approach, where the alkyne is on the aromatic core, is also highly effective.

Synthesis of Chiral and Substituted 1,1'-(1,4-Phenylene)di(prop-2-yn-1-one) Derivatives

The core structure of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) can be modified to include substituents on the phenylene ring or the alkyne chain, and to incorporate chirality.

Synthesis of Chiral Derivatives: Chirality cannot be introduced into the parent molecule itself, but if a substituent is added to the propargylic position (the carbon adjacent to the carbonyl and alkyne), a stereocenter is created. The synthesis of such chiral derivatives relies on asymmetric methods. A key strategy is the enantioselective synthesis of the corresponding propargylic alcohol precursors, followed by oxidation. acs.orgorganic-chemistry.org Catalytic asymmetric synthesis of α,α-diaryl ketones from alkynes has also been reported, representing a potential route to related chiral structures. researchgate.net

Synthesis of Substituted Derivatives: Introducing substituents onto the phenylene ring is readily achieved by starting with a substituted 1,4-dihaloarene in a Sonogashira coupling reaction. The Sonogashira protocol is known for its broad functional group tolerance. organic-chemistry.orgmdpi.com To synthesize derivatives with substitution on the alkyne terminus, a substituted terminal alkyne is used in the coupling reaction. For example, coupling a 1,4-dihaloarene with phenylacetylene (B144264) would yield a derivative with phenyl groups at the end of each alkyne chain. A wide range of substituted alkynes can be prepared via C-C coupling reactions. organic-chemistry.org

Catalytic Systems and Reaction Optimization in Alkynone Synthesis (e.g., Palladium-Catalyzed Cross-Coupling Reactions)

The synthesis of alkynones, particularly through Sonogashira cross-coupling, relies heavily on transition metal catalysis, with palladium-based systems being the most prominent. researchgate.netresearchgate.netmdpi.com The efficiency of these reactions is highly dependent on the optimization of various parameters. kaust.edu.sa

The conventional Sonogashira reaction employs a dual catalytic system: a palladium(0) complex and a copper(I) salt. wikipedia.orgorganic-chemistry.org

Palladium Catalyst: The active Pd(0) species is typically generated in situ from a Pd(II) precursor such as Pd(OAc)₂ or PdCl₂(PPh₃)₂. Its role is to undergo oxidative addition with the aryl halide.

Copper(I) Co-catalyst: A salt like CuI is used to react with the terminal alkyne and base to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Ligands: Phosphine ligands (e.g., PPh₃) or N-heterocyclic carbenes (NHCs) are essential for stabilizing the palladium center and modulating its reactivity. libretexts.org Some modern systems even use α,β-alkynones as ligands, which can accelerate the reaction at parts-per-million (ppm) catalyst loadings. mdpi.com

Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction. acs.orgwikipedia.org

A significant side reaction in copper-catalyzed systems is the oxidative homocoupling of the terminal alkyne (Glaser coupling). To circumvent this, copper-free Sonogashira protocols have been developed, which often require a stronger base or different ligand systems to facilitate the direct reaction of the palladium complex with the alkyne. wikipedia.orgnih.gov

Optimization of reaction conditions involves tuning the catalyst and ligand choice, catalyst loading, base, solvent, and temperature to maximize yield and minimize side products. acs.orgkaust.edu.sa Research has focused on developing more robust and sustainable protocols that work under milder conditions, in aqueous media, and with lower catalyst loadings. kaust.edu.sanih.gov

| Parameter | Common Choices | Purpose/Effect on Reaction | Reference |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | libretexts.orgnih.gov |

| Copper Co-catalyst | CuI, CuBr | Facilitates alkyne activation via copper acetylide formation (can be omitted in "copper-free" versions). | wikipedia.org |

| Ligand | PPh₃, P(t-Bu)₃, XPhos, NHCs | Stabilizes the Pd catalyst, influences reaction rate and scope. | organic-chemistry.orglibretexts.org |

| Base | Et₃N, DIPEA, Piperidine, K₂CO₃ | Deprotonates the terminal alkyne and neutralizes HX byproduct. | acs.orgwikipedia.orgmdpi.com |

| Solvent | DMF, THF, Acetonitrile, Toluene, Ethanol | Solubilizes reactants and catalyst; can influence reaction rate. | acs.orgmdpi.com |

| Temperature | Room Temperature to >100 °C | Affects reaction rate; higher temperatures may be needed for less reactive halides (e.g., chlorides). | acs.orglibretexts.org |

Chemical Reactivity and Mechanistic Pathways of 1,1 1,4 Phenylene Di Prop 2 Yn 1 One Systems

Reactivity of the α,β-Unsaturated Ketone and Alkyne Moieties

The 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) molecule possesses two electrophilic centers at each of its α,β-unsaturated ketone systems. These are susceptible to nucleophilic attack, primarily through Michael (1,4-conjugate) addition at the β-carbon and direct (1,2-) addition to the carbonyl carbon. The presence of two identical reactive systems introduces the possibility of mono- or di-addition, depending on the stoichiometry and reaction conditions.

The alkyne moieties, being terminal, have acidic protons that can be abstracted by a strong base to form acetylides. These acetylides are potent nucleophiles and can participate in various carbon-carbon bond-forming reactions. Furthermore, the carbon-carbon triple bonds can undergo addition reactions, including hydrogenation, halogenation, and hydrohalogenation.

Theoretical studies on related asymmetric divinylic compounds have shown that the presence of two vinyl units significantly increases the global reactivity parameters of the molecule. Local reactivity parameters indicate a preference for nucleophilic attack at the β-carbon of the more activated vinyl unit. rsc.orgscispace.com In the case of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one), the two α,β-unsaturated ketone systems are electronically identical, suggesting that initial nucleophilic attack is equally probable at either end of the molecule.

The regioselectivity of nucleophilic additions to α,β-unsaturated systems can be influenced by various factors, including the nature of the nucleophile and the presence of electron-withdrawing groups. Theoretical calculations on model α,β-unsaturated carbonyl compounds have shown that while β-addition (Michael addition) is generally favored, α-addition can occur if sufficiently strong electron-withdrawing groups are present. researchgate.net

The table below summarizes the potential reactions at the α,β-unsaturated ketone and alkyne moieties.

| Functional Group | Reaction Type | Reagents/Conditions | Expected Product(s) |

| α,β-Unsaturated Ketone | Michael Addition | Nucleophiles (e.g., amines, thiols, carbanions) | 1,4-adducts |

| α,β-Unsaturated Ketone | 1,2-Addition | Strong nucleophiles (e.g., organolithiums, Grignard reagents) | Tertiary alcohols |

| Alkyne | Acetylide Formation | Strong base (e.g., n-BuLi, NaNH2) | Terminal acetylide |

| Alkyne | Addition Reactions | H2/catalyst, X2, HX (X=halogen) | Alkenes, alkanes, vinyl halides, alkyl dihalides |

Cyclization and Annulation Reactions Involving Phenylene-Alkynone Frameworks

The rigid phenylene-alkynone framework of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) serves as a versatile scaffold for the construction of various cyclic and heterocyclic systems through cyclization and annulation reactions. These transformations often proceed in a tandem or cascade fashion, allowing for the rapid assembly of complex molecular architectures. beilstein-journals.org

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in synthetic chemistry. mdpi.com For instance, [3+2]-annulation reactions involving nitroalkenes have been utilized to synthesize aromatic five-membered nitrogen heterocycles. chim.it While not directly demonstrated with 1,1'-(1,4-phenylene)di(prop-2-yn-1-one), similar strategies could potentially be employed by reacting it with appropriate 1,3-dipoles.

The presence of two reactive enone and alkyne functionalities allows for intramolecular or intermolecular cyclization pathways. For example, in the presence of suitable reagents, the molecule could undergo a formal [4+2] cycloaddition, where one of the enone systems acts as the diene component. More commonly, reactions with bifunctional nucleophiles can lead to the formation of heterocyclic rings. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazole (B372694) ring.

Recent advances in the tandem annulation of 1,3-enynes have demonstrated the construction of functionalized pyridines and pyrroles. beilstein-journals.org These reactions often proceed via an initial nucleophilic attack on the alkyne or the double bond, followed by an intramolecular cyclization. The phenylene-bis(alkynone) structure could potentially undergo double annulation reactions to form extended, fused polycyclic systems.

The table below provides examples of cyclization and annulation reactions reported for related systems.

| Reactant System | Reaction Type | Reagents/Conditions | Product Type | Reference |

| 2-en-4-ynyl azides | Aza-annulation | Ag-mediated, TFA | 3,6-disubstituted pyridines | beilstein-journals.org |

| Pyridinium ylides and nitroalkenes | Oxidative annulation | Ag2CO3 | 3-cyanosubstituted indolizines | chim.it |

| Thio-substituted azomethine ylides and nitroalkenes | Annulation with double elimination | Tetramethylguanidine | Pyrroles | chim.it |

Oxidative Transformation Pathways

The oxidative transformation of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) can lead to a variety of products, depending on the oxidant and reaction conditions. Potential sites for oxidation include the alkyne moieties and the aromatic ring, although the latter is generally more resistant to oxidation.

Oxidative cyclization is a plausible pathway, particularly if the reaction proceeds through anionic intermediates. For example, the oxidation of the dianion of 1,3-diphenylpropan-2-one with iodine has been shown to yield cyclized products. rsc.org A similar strategy applied to 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) could potentially lead to the formation of novel polycyclic aromatic compounds.

The alkyne units can be susceptible to oxidative cleavage under strong oxidizing conditions, leading to the formation of carboxylic acids. However, milder oxidative conditions can promote cyclization reactions. For instance, intramolecular oxidative aromatic coupling has been used to synthesize π-expanded dihydropyrrolo[3,2-b]pyrroles. researchgate.net

The phenylene core, being a derivative of benzene (B151609), is relatively stable to oxidation. However, under harsh conditions, it can be oxidized. The oxidative polymerization of p-phenylenediamine, a structurally related compound, has been studied extensively and proceeds through radical intermediates to form polymeric structures. researchgate.net

The following table summarizes potential oxidative transformations.

| Functional Group/System | Oxidant | Potential Product(s) |

| Alkyne | Strong oxidants (e.g., KMnO4, O3) | Carboxylic acids |

| Dianion of the molecule | Mild oxidants (e.g., I2) | Cyclized products |

| Phenylene ring | Strong oxidants | Ring-opened products, polymers |

Investigations into Reaction Mechanisms in Related Systems (e.g., Hydrolysis of Phenylenediamine Antioxidants)

Due to the lack of specific mechanistic studies on 1,1'-(1,4-phenylene)di(prop-2-yn-1-one), insights can be drawn from related systems. The oxidative polymerization of p-phenylenediamine, which shares the same central aromatic moiety, has been shown to proceed via a mechanism involving the formation of radical cations and subsequent coupling reactions. researchgate.net This suggests that radical-mediated pathways could also be relevant in the reactions of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one), especially under oxidative conditions.

The mechanism of Michael addition reactions has also been a subject of theoretical and experimental investigation. These reactions are generally believed to proceed through a nucleophilic attack on the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate, which is then protonated to give the final product. The regioselectivity of this attack can be rationalized using the hard and soft acids and bases (HSAB) principle. researchgate.net

Chemo- and Regioselectivity in Reactions of Bis-Alkynones

The presence of multiple reactive sites in 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) raises important questions of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the site of attack on a given functional group.

In reactions with nucleophiles, the primary competition is between 1,2-addition to the carbonyl group and 1,4-addition to the β-carbon. For most nucleophiles, the 1,4-addition (Michael addition) is favored due to the formation of a more stable enolate intermediate. Stronger, less sterically hindered nucleophiles may favor 1,2-addition.

When a sub-stoichiometric amount of a nucleophile is used, a mixture of the mono-adduct and di-adduct, along with unreacted starting material, is expected. Achieving high selectivity for the mono-adduct can be challenging due to the similar reactivity of the two α,β-unsaturated ketone systems. However, once the first nucleophile has added, the electronic properties of the second reactive site may be altered, potentially influencing the rate of the second addition.

Studies on the Michael addition to asymmetric divinylic compounds have shown that nucleophiles preferentially attack the more electron-deficient double bond. rsc.orgscispace.com In the case of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one), the two reactive sites are initially identical. However, the addition of a nucleophile to one side of the molecule could electronically deactivate the other, potentially allowing for selective mono-functionalization under carefully controlled conditions.

The regioselectivity of additions to en-ynones has also been investigated, with dithiomalonates showing a preference for Michael addition to the double bond. researchgate.net This further supports the notion that the β-position of the α,β-unsaturated ketone is the most likely site of nucleophilic attack in 1,1'-(1,4-phenylene)di(prop-2-yn-1-one).

The table below outlines the selectivity considerations for this molecule.

| Selectivity Type | Competing Sites/Reactions | Factors Influencing Selectivity |

| Chemoselectivity | α,β-Unsaturated Ketone vs. Alkyne | Nature of the reagent (nucleophile, electrophile, radical) |

| Regioselectivity | 1,2-addition vs. 1,4-addition | Nature of the nucleophile, solvent, temperature |

| Site Selectivity | First addition vs. Second addition | Stoichiometry, electronic effects after first addition |

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structure Determination (Single-Crystal and Powder Diffraction)

X-ray crystallography is the definitive method for determining the precise arrangement of atoms in the solid state. For derivatives of 1,4-diethynylbenzene (B1207667), this technique reveals critical information about molecular planarity, intermolecular interactions, and crystal packing. researchgate.net

Powder X-ray Diffraction (PXRD): PXRD is employed to analyze polycrystalline samples, providing information about the crystalline phases present. The technique is useful for confirming the bulk purity of a synthesized batch of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) and for comparing its diffraction pattern with that calculated from single-crystal data. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the crystalline solid. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (¹H, ¹³C, and 2D NMR Techniques)

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) is expected to be simple due to the molecule's C₂h symmetry. The protons on the central benzene (B151609) ring would appear as a singlet, a result of their chemical and magnetic equivalence. The acetylenic protons (–C≡C–H) would also give rise to a sharp singlet in a distinct upfield region.

For related asymmetric chalcone (B49325) structures, the aromatic protons exhibit more complex splitting patterns, typically appearing as doublets and multiplets in the range of δ 6.5-8.5 ppm. rsc.orgbasjsci.edu.iq The vinyl protons of the α,β-unsaturated ketone system in chalcones typically appear as doublets with a large coupling constant (J ≈ 15 Hz), indicative of a trans-configuration. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. For 1,1'-(1,4-phenylene)di(prop-2-yn-1-one), the carbonyl carbon (C=O) is expected to show a characteristic resonance in the downfield region (δ 170-190 ppm). The carbons of the central aromatic ring would show one or two signals depending on substitution, typically in the δ 120-140 ppm range. The acetylenic carbons (–C≡C–) are also characteristic, appearing in the δ 80-100 ppm region.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1,1'-(1,4-Phenylene)di(prop-2-yn-1-one) and Related Structures.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.50 - 8.30 | Singlet / Multiplet |

| ¹H | Acetylenic (–C≡C–H) | 3.00 - 3.50 | Singlet |

| ¹³C | Carbonyl (C=O) | 175.0 - 185.0 | - |

| ¹³C | Aromatic (Ar-C) | 128.0 - 138.0 | - |

| ¹³C | Acetylenic (–C≡C–) | 80.0 - 90.0 | - |

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm assignments. COSY would show correlations between coupled protons, while HMBC would reveal correlations between protons and carbons separated by two or three bonds, definitively linking the acetylenic proton to the carbonyl carbon and the aromatic protons to their respective carbons. core.ac.uk

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) is dominated by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration is expected around 1650-1670 cm⁻¹. rsc.org The terminal alkyne C≡C bond will show a weak but sharp absorption in the range of 2100-2140 cm⁻¹. A strong, sharp band for the acetylenic C–H stretch is also anticipated around 3250-3300 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. Due to the molecule's symmetry, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum. The C≡C triple bond stretch, which is often weak in the IR spectrum of symmetric alkynes, is expected to give a strong Raman signal. The symmetric stretching of the benzene ring is also typically Raman-active.

Table 2: Key Vibrational Frequencies for 1,1'-(1,4-Phenylene)di(prop-2-yn-1-one).

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| C–H Stretch (alkynyl) | –C≡C–H | ~3300 | Strong, Sharp |

| C–H Stretch (aromatic) | Ar–H | 3000 - 3100 | Medium |

| C≡C Stretch | –C≡C–H | ~2120 | Weak to Medium, Sharp |

| C=O Stretch | Ar–C=O | ~1660 | Strong, Sharp |

| C=C Stretch (aromatic) | Ar C=C | 1450 - 1600 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from fragmentation patterns. For 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) (C₁₂H₆O₂), the calculated molecular weight is approximately 182.18 g/mol . The high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Under electron impact (EI) ionization, the molecular ion peak (M⁺˙) at m/z ≈ 182 would be observed. The fragmentation pattern is dictated by the stability of the resulting ions. Common fragmentation pathways for aromatic ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group). libretexts.org This could lead to the loss of a propynoyl radical (•C(O)C≡CH, m/z = 53) or a phenylene-dipropynone radical cation. Cleavage of the C-C bond between the phenyl ring and the carbonyl group could lead to the formation of a benzoyl-type cation or related fragments. libretexts.orgmiamioh.edu

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

These techniques provide insight into the electronic transitions within the molecule's conjugated π-system.

UV-Vis Absorption Spectroscopy: The extended conjugation involving the phenylene ring, carbonyl groups, and alkyne moieties in 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) gives rise to strong absorption bands in the ultraviolet region. The spectrum is expected to show intense bands corresponding to π→π* transitions. Based on similar conjugated systems like 1,4-bis(phenylethynyl)benzene, strong absorption maxima (λ_max) are expected in the 300-350 nm range. uwa.edu.auworktribe.com The presence of the carbonyl groups may introduce n→π* transitions, which are typically weaker and may be observed as a shoulder on the longer-wavelength side of the main absorption band. The absorption properties can be sensitive to solvent polarity. nih.gov

Fluorescence Spectroscopy: Many conjugated aromatic systems are fluorescent. Upon excitation at a wavelength corresponding to its absorption maximum, 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) may exhibit fluorescence. The emission spectrum is typically a mirror image of the longest-wavelength absorption band and is red-shifted (a Stokes shift). nih.gov The fluorescence quantum yield and lifetime are key parameters that characterize the emission efficiency and excited-state dynamics. For related distyrylbenzene (B1252955) derivatives, fluorescence is a prominent feature. nih.gov However, the presence of carbonyl groups can sometimes quench fluorescence or promote intersystem crossing to the triplet state.

Table 3: Expected Photophysical Properties of 1,1'-(1,4-Phenylene)di(prop-2-yn-1-one).

| Property | Transition | Expected Wavelength Range (nm) |

|---|---|---|

| Absorption Maximum (λ_max) | π→π* | 300 - 350 |

| Emission Maximum (λ_em) | Fluorescence | 350 - 450 |

Chiroptical Spectroscopy for Optically Active Derivatives (e.g., Circular Dichroism, Circularly Polarized Luminescence)

The parent compound 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) is achiral and therefore optically inactive. However, chiroptical properties can be induced by introducing chiral substituents or by forming supramolecular assemblies.

Circular Dichroism (CD): If a chiral moiety, such as a chiral alkyl or amino group, were attached to the molecule, the resulting derivative would be optically active. Its CD spectrum, which measures the differential absorption of left and right circularly polarized light, would show positive or negative Cotton effects at the wavelengths corresponding to its electronic transitions. This would confirm the presence of chirality and could provide information about the stereochemistry of the molecule.

Circularly Polarized Luminescence (CPL): Chiral fluorescent molecules can emit circularly polarized light, a phenomenon known as CPL. researchgate.net Chiral derivatives of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) that are also fluorescent could exhibit CPL. nih.gov The performance of a CPL-active material is often quantified by its luminescence dissymmetry factor (g_lum), which is a measure of the degree of polarization of the emitted light. rsc.org The development of materials with strong CPL is an active area of research for applications in displays, sensing, and data storage. researchgate.netolisclarity.com

Supramolecular Chemistry and Self Assembly of 1,1 1,4 Phenylene Di Prop 2 Yn 1 One Analogues

Design Principles for Self-Assembled Structures

The rational design of self-assembled structures using 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) analogues hinges on the precise control of intermolecular interactions. The core molecular framework—a rigid phenylene spacer flanked by electron-withdrawing ynone moieties—provides a planar, π-conjugated platform conducive to stacking interactions. The key design principles involve modifying this core and its peripheral substituents to program specific, directional, non-covalent bonds that guide the assembly process.

Key design strategies include:

Molecular Shape and Symmetry: The linear, symmetric nature of the 1,4-phenylene core promotes the formation of one-dimensional (1D) or layered two-dimensional (2D) structures. Altering the substitution pattern, for instance to a 1,3-phenylene (meta) linkage, can introduce kinks in the molecular backbone, favoring the formation of cyclic oligomers or helical structures. nih.gov

Functional Group Introduction: The incorporation of functional groups capable of forming strong, directional interactions is a primary tool for guiding assembly. For example, adding hydroxyl or amide groups can introduce robust hydrogen bonding motifs that dominate the packing arrangement. researchgate.netnih.gov

Side-Chain Engineering: Attaching flexible alkyl or oligo(ethylene glycol) chains to the molecule can influence solubility and control the intermolecular spacing. nih.gov These chains can modulate the balance between π-π stacking of the cores and the van der Waals interactions of the side chains, influencing the final morphology of the assembly, such as the transition from nanowires to nanobelts. utah.edu

Solvent and Environment: The choice of solvent is critical, as solvophobic effects can be a major driving force for aggregation, especially in polar solvents. nih.gov The processing conditions, such as temperature, concentration, and the nature of the substrate surface, also play a crucial role in directing the assembly pathway and determining whether the system reaches a thermodynamic or kinetic product. researchgate.net

By tuning these molecular and environmental parameters, it is possible to direct the assembly of phenylene-ynone analogues into a variety of supramolecular architectures with desired optoelectronic or material properties. utah.edu

Hydrogen Bonding Networks in Crystalline and Amorphous Phases

Hydrogen bonds are pivotal in dictating the solid-state arrangement of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) analogues, particularly when functional groups capable of hydrogen bonding are present. Even in the absence of classic O-H or N-H donors, weaker C-H···O and C-H···π interactions can play a significant, structure-directing role. nih.gov

In crystalline phases, these interactions lead to highly ordered, predictable packing motifs. A study of closely related (2E,2′E)-3,3′-(1,4-phenylene)bis[1-(methoxyphenyl)prop-2-en-1-ones] demonstrated how subtle changes in molecular structure dramatically alter the hydrogen-bonding network. nih.gov For instance, positional isomers with methoxy (B1213986) groups at different positions on the terminal phenyl rings resulted in distinct supramolecular assemblies.

The 2-methoxyphenyl analogue forms chains parallel to the nih.gov crystal axis mediated by pairs of C—H⋯π interactions. nih.gov

The 3-methoxyphenyl and 4-methoxyphenyl analogues form inversion dimers linked by pairs of C—H⋯O hydrogen bonds, creating specific ring motifs before extending into chains. nih.gov

These findings highlight the competition and cooperation between different weak interactions in forming the final crystal structure. The planarity of the molecule and the specific location of hydrogen bond acceptors (like carbonyl and methoxy oxygens) and donors (aromatic and vinylic C-H groups) are critical. nih.gov

In amorphous phases, the hydrogen bonding is more disordered. While specific, repeating motifs are absent, these interactions still influence the material's local structure and bulk properties. Instead of long-range order, a network of transient and randomly oriented hydrogen bonds exists, which can be crucial for properties like mechanical strength and thermal stability.

| Compound Isomer | Primary Interaction Type | Resulting Supramolecular Motif | Graph Set Notation |

|---|---|---|---|

| (I) 2-methoxyphenyl | C—H⋯π | Chains | - |

| (II) 3-methoxyphenyl | C—H⋯O | Inversion Dimers forming Chains | R²₂(16) |

| (III) 4-methoxyphenyl | C—H⋯O | Inversion Dimers forming Chains | R²₂(14) |

π-Conjugated Interactions and Aromatic Stacking

The extended π-system of the 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) core is the primary driver for aromatic stacking interactions, which are fundamental to the self-assembly of these molecules. The electron-withdrawing nature of the carbonyl and alkyne groups reduces the electron density of the phenylene ring, promoting favorable π-π stacking with electron-rich or other electron-poor aromatic systems. nih.gov

Research on related diethynylbenzene and perylenediimide (PDI) systems has elucidated several key aspects of these interactions:

Strength of Interaction: The presence of butadiyne linkages, which are more electron-withdrawing than single acetylene (B1199291) bridges, has been shown to enhance the propensity for π-π stacking in macrocyclic systems. nih.gov This suggests that the ynone functionality in the target analogues plays a similar role in strengthening intermolecular stacking.

Geometric Arrangement: The self-assembly of planar π-conjugated molecules typically results in columnar structures where the molecules stack with a characteristic inter-planar distance of approximately 3.4 Å. researchgate.net The specific geometry (e.g., co-facial vs. slipped-stack) is crucial, as it dictates the degree of electronic coupling between adjacent molecules and, consequently, the optoelectronic properties of the assembly. utah.edu

Electronic Consequences: Strong π-π interactions lead to the formation of J-aggregates or H-aggregates, characterized by red-shifted (bathochromic) or blue-shifted (hypsochromic) absorption spectra, respectively, compared to the monomer. researchgate.netnih.gov These spectral shifts are direct evidence of exciton (B1674681) coupling between the stacked chromophores. The degree of π-conjugation through the linking bridges and the rigidity of the assembled structure are critical factors influencing these properties. arxiv.org

Controlled Assembly: While strong stacking is often desired, uncontrolled aggregation can lead to fluorescence quenching and loss of electronic purity. iastate.edu Supramolecular strategies, such as forming rigid cage-like structures, can be used to precisely control the distance and orientation between chromophores, thereby preserving their intrinsic electronic properties. iastate.edu

These π-conjugated interactions are the basis for creating one-dimensional organic nanomaterials with desirable properties for electronics, such as uniaxial charge transport along the stacking axis. utah.edu

Directed Assembly in Thin Films and Nanostructures

Controlling the organization of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) analogues on surfaces and within confined spaces is essential for their application in nanodevices. Directed assembly techniques leverage external templates or processing conditions to guide the formation of ordered thin films and nanostructures like nanowires and nanotubes.

One powerful method for directed assembly is the use of nanoporous materials as templates. For example, the oxidative polymerization of 1,4-diethynylbenzene (B1207667), a core component of the title compound's analogues, has been successfully carried out within the channels of mesoporous silica (B1680970) (MCM-41) and alumina. nih.gov By functionalizing the channel walls with catalytic Cu²⁺ sites, highly conjugated poly(phenylene butadiynylene) was synthesized. Spectroscopic evidence confirmed that confining the reaction within these nano-reactors resulted in a high degree of linear alignment of the polymer chains, a feature not achievable with bulk polymerization. nih.gov The pore size and the distribution of catalytic sites were found to be critical factors in controlling the alignment and extent of conjugation. nih.gov

Other common techniques for fabricating ordered nanostructures from planar π-conjugated molecules include:

Solvent-Phase Interfacial Assembly: This involves methods like solvent-vapor diffusion or bulk bisolvent phase transfer, where controlled changes in solvent composition trigger the self-assembly of molecules into well-defined 1D structures like nanofibers and nanobelts. researchgate.net

Surface-Mediated Assembly: Molecules can be deposited on a substrate (e.g., via spin-coating or vapor deposition), and subsequent processing steps like solvent annealing can be used to promote in-situ self-assembly into ordered thin films. researchgate.net The interaction between the molecule and the substrate is a key parameter in this process.

These methods allow for the fabrication of highly ordered, one-dimensional organic nanomaterials whose confined dimensions and molecular organization lead to unique optoelectronic properties, such as polarized light emission and anisotropic charge transport, making them suitable for use in nanoscale sensors and electronic devices. utah.edu

Co-crystallization and Host-Guest Chemistry

Co-crystallization provides a powerful strategy to modify the physicochemical properties of molecular solids by incorporating a second, distinct molecule (a coformer) into the crystal lattice in a stoichiometric ratio. mdpi.com For analogues of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one), the carbonyl oxygen atoms are potent hydrogen bond acceptors, and the aromatic rings can participate in π-stacking, making them excellent candidates for forming co-crystals.

The design of co-crystals relies on the principles of supramolecular synthon hierarchy. By selecting coformers with complementary functional groups, specific and robust intermolecular interactions can be engineered. nih.gov

Hydrogen-Bonded Co-crystals: Coformers containing strong hydrogen bond donors, such as carboxylic acids, phenols, or amides, could form predictable O-H···O=C or N-H···O=C synthons with the ynone moiety. For example, piperazine, a common coformer, could form supramolecular hetero-synthons with analogues containing phenolic hydroxyl groups. nih.gov

Stacking-Based Co-crystals: Planar, electron-rich aromatic molecules could be selected as coformers to induce alternating π-stacked arrangements, potentially creating charge-transfer crystals with interesting electronic properties.

Host-guest chemistry offers another avenue for controlling the assembly of these molecules. The rigid, linear shape of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) analogues makes them suitable guests for macrocyclic hosts. Encapsulation within a host cavity can isolate individual molecules, preventing aggregation and enabling the study of their intrinsic properties. Conversely, these linear molecules could act as building blocks for larger, self-assembled host structures. Weak noncovalent interactions between the host and guest are crucial for organizing the guest molecules in an ordered, crystalline pattern, which can even facilitate the structure determination of guests that are difficult to crystallize on their own. mdpi.com The process can be driven by solid-state effects, sometimes leading to the stabilization and co-crystallization of multiple conformations of a flexible molecule within the same crystal lattice. rsc.org

Supramolecular Polymerization and Self-Organization

Supramolecular polymerization is the process by which monomeric units associate through directional and reversible non-covalent interactions to form polymer-like chains. rsc.org Analogues of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) are well-suited to act as monomers in such processes, with π-π stacking and hydrogen bonding serving as the primary driving forces for chain extension.

The mechanism of supramolecular polymerization often follows a nucleation-elongation pathway. In this model, monomers are in equilibrium with small, unstable aggregates (nuclei). Once a stable nucleus is formed, further addition of monomers (elongation) becomes more favorable. This cooperative mechanism is characterized by a critical concentration below which no polymerization occurs. Evidence for such a mechanism has been observed in the self-association of m-diethynylbenzene macrocycles, where the association constants for infinite aggregation were found to be significantly larger than for simple dimerization, indicating that the formation of dimers enhances further aggregation. nih.gov

The properties of the resulting supramolecular polymers are highly dependent on the monomer structure. Studies on perylene (B46583) diimide-based systems have shown that installing permanent ground-state dipoles onto the aromatic core can guide the assembly process and tune the optoelectronic characteristics of the polymer. rsc.org Molecules with larger dipole moments were predicted to have stronger intermolecular interactions, leading to more well-defined assemblies and enhanced electronic delocalization upon polymerization. rsc.org This is often observed through changes in UV-Vis absorption or fluorescence spectra as a function of concentration or solvent composition. nih.gov

The self-organization of these monomers can lead to various morphologies, most commonly long, semi-flexible fibers or ribbons, which can be visualized by techniques such as atomic force microscopy (AFM). nih.gov This bottom-up approach allows for the creation of well-defined, π-conjugated nanostructures with properties that can be precisely controlled through molecular design.

Applications in Advanced Functional Materials and Organic Electronics

Integration into Conjugated Organic Materials

The structure of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one), featuring a central aromatic ring and two propynone units, makes it an excellent candidate for integration into π-conjugated organic materials. The phenylene ring provides rigidity and facilitates electron delocalization, while the alkyne groups are highly versatile handles for polymerization reactions.

Conjugated polymers containing phenylene units are of significant interest for optoelectronic applications. The synthesis of such polymers can be achieved through various cross-coupling reactions where bifunctional monomers like 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) can be utilized. For instance, Sonogashira coupling reactions are a common method to create phenylene-ethynylene linkages, forming extended π-conjugated systems. Research into related structures, such as bis[1-(thiophenyl)propynones], has highlighted the use of Sonogashira reactions to produce novel luminophores. researchgate.net The incorporation of the phenylene-dipropynone unit into a polymer backbone would result in a material with a delocalized electron system, a prerequisite for semiconducting and light-emitting properties. The properties of the resulting polymer, such as solubility and bandgap, can be tuned by selecting appropriate co-monomers or by modifying the phenylene core. nih.govresearchgate.net

Organic Semiconductors for Optoelectronic Devices

The extended π-conjugation that can be achieved by polymerizing or functionalizing 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) imparts semiconducting properties to the resulting materials. Organic semiconductors are the active components in a range of optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Materials based on this phenylene-dipropynone core can be designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which govern charge injection and transport. The performance of such materials is often compared to established organic semiconductors like perylene (B46583) diimide (PDI) derivatives, which are known for their high electron affinity and charge carrier mobility. mdpi.comnih.gov The rigid structure of the phenylene backbone contributes to ordered molecular packing in the solid state, which is crucial for efficient charge transport. By creating copolymers, the electronic properties can be systematically varied to optimize performance for specific device applications. researchgate.net

Chiral Photonic and Electronic Materials

Introducing chirality into the structure of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one), for example, by attaching chiral side groups, transforms it into a building block for chiral photonic and electronic materials. These materials exhibit unique interactions with circularly polarized light, making them suitable for applications in optical information processing and spintronics.

Research on a closely related derivative, a chiral alkylthio-decorated 1,4-phenylene–bis(thiophenylpropynone) (PTPO), has demonstrated the potential for creating materials with strong chiroptical features in thin films. optica.orgdntb.gov.ua The chirality induced in the molecule can lead to the formation of supramolecular helical structures, which are responsible for the differential absorption and emission of left- and right-circularly polarized light. The development of chiral polymers for the self-assembly of photonic crystals is an active area of research, where chiral monomers are used to create structures that can manipulate light in unique ways. google.com

Chiral derivatives of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) are promising candidates for the development of circularly polarized luminescence (CPL) emitters. CPL is the differential emission of left- and right-handed circularly polarized light from a chiral luminophore. This property is quantified by the luminescence dissymmetry factor (glum) and the fluorescence quantum yield (ΦF). mdpi.com

The design of efficient CPL materials involves creating molecules that are both highly luminescent and possess a rigid chiral structure. The phenylene-dipropynone core can serve as the emissive chromophore, while chirality can be introduced through peripheral substituents. The goal is to maximize the glum value, which indicates a high degree of polarization, and the ΦF, which reflects the emission efficiency. mdpi.com Studies on other chiral organic systems, such as perylene derivatives and fullerenes, have demonstrated the feasibility of achieving significant CPL activity in both solution and the solid state. nih.govrsc.org

| Compound Type | Max. |glum| Value (× 10-3) | Fluorescence Quantum Yield (ΦF) | State | Reference |

|---|---|---|---|---|

| Triarylborane-based [2.2]Paracyclophane | 9.6 | 0.15 - 0.37 | Solution | mdpi.com |

| Triarylborane-based [2.2]Paracyclophane | 5.4 | up to 0.64 | Solid State | mdpi.com |

| Chiral Perylene Diimide | 2.4 | up to 0.43 | Solid State | rsc.org |

| Chiral C70 Fullerene Derivative | 7.0 | N/A | Solution | nih.gov |

This table presents typical performance parameters for various classes of CPL-active organic molecules to provide context for the potential of new materials.

Thin films of chiral materials derived from 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) can be integrated into optical microcavities to enhance their chiroptical properties. A microcavity confines light, leading to stronger light-matter interactions. When a chiral medium is placed within such a cavity, effects like CPL can be amplified, and it may become possible to generate circularly polarized laser emission. researchgate.net

Recent studies have explored placing 2D chiral organic PTPO thin films—a derivative of the title compound—into laser cavities to investigate chiral stimulated emission. optica.orgdntb.gov.uaresearchgate.net Fabrication of these devices typically involves depositing a thin film of the chiral organic dye onto a substrate, which is then processed to create a microcavity structure, for instance, through femtosecond laser ablation. manchester.ac.uk Characterization involves measuring the polarization state of the light emitted from the cavity to determine the degree of circular polarization and the influence of the cavity on the emission properties. nih.gov

Luminescent Materials for Energy Conversion (e.g., Solar Concentrators)

Luminescent solar concentrators (LSCs) are devices that capture sunlight over a large area and concentrate it onto smaller, more efficient photovoltaic cells. rsc.org They consist of a transparent waveguide doped with a fluorescent material (luminophore). The ideal luminophore possesses strong and broad absorption, a high fluorescence quantum yield, and a large Stokes shift (the energy difference between absorption and emission maxima) to minimize reabsorption losses. researchgate.net

Derivatives of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) are being investigated for this application. Specifically, new bis[1-(thiophenyl)propynones] have been synthesized and evaluated as potential organic dyes for colorless LSCs. researchgate.net The D–(π–A)3 molecular architecture, which can be conceptually related to structures derived from the phenylene-dipropynone core, has been shown to yield luminophores with excellent performance in LSC devices. rsc.org The tunability of the phenylene-dipropynone structure allows for the optimization of its optical properties to match the solar spectrum and the bandgap of the photovoltaic cells used.

| LSC System | Internal Photon Efficiency (ηint) | External Photon Efficiency (ηext) | Key Feature | Reference |

|---|---|---|---|---|

| D–A–D Quinoxaline Fluorophores in PMMA | 42.9% | 6.2% | High quantum yield (>95%) | rsc.org |

| Tripodal Triarylamine Luminophores in PMMA | ~50% | ~5% | High average visible transmittance (~90%) | rsc.org |

| Generic LSC with Photothermal Conversion | Projected overall PCE of 3.41% for a 1 m2 device | Utilizes both photovoltaic and photothermal energy | mdpi.com |

This table summarizes the performance of state-of-the-art LSC devices based on different organic fluorophores.

Conclusion and Future Perspectives in 1,1 1,4 Phenylene Di Prop 2 Yn 1 One Research

Summary of Current Research Status on Synthesis and Structural Control

Currently, dedicated research on the synthesis and structural control of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) is in its nascent stages. However, established synthetic methodologies for related aryl ketones and alkynes provide a solid foundation for its potential preparation. Plausible synthetic routes could involve the Friedel-Crafts acylation of benzene (B151609) with propargyl chloride or a related propioloyl derivative. Another approach could be the palladium-catalyzed Sonogashira coupling of a di-iodobenzene with a suitable terminal alkyne.

Control over the molecular structure and solid-state packing is crucial for tailoring the material properties. For analogous diacetylene derivatives, the introduction of specific functional groups can direct their self-assembly through hydrogen bonding and other non-covalent interactions. rsc.org This suggests that modifications to the phenylene ring or the terminal alkyne groups of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) could be a powerful tool for crystal engineering and controlling its supramolecular architecture.

Unexplored Reactivity and Catalytic Pathways for Enhanced Utility

The prop-2-yn-1-one functional group is a versatile moiety with significant, yet largely unexplored, reactivity in the context of this specific molecule. The presence of both a ketone and a terminal alkyne suggests a number of potential chemical transformations. The alkyne can undergo classic reactions such as cycloadditions (e.g., Huisgen 1,3-dipolar cycloaddition to form triazoles), hydrofunctionalization, and metal-catalyzed cross-coupling reactions. The ketone functionality opens the door to condensation reactions, reductions, and the formation of various heterocyclic structures.

Furthermore, the conjugated system of the molecule could be exploited in various catalytic pathways. The development of new catalytic systems that can selectively activate either the alkyne or the ketone would significantly enhance the synthetic utility of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) as a building block in organic synthesis.

Emerging Supramolecular Engineering Opportunities for Tailored Architectures

The rigid, linear structure of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) makes it an excellent candidate for supramolecular engineering. By introducing recognition motifs, such as hydrogen-bonding donors and acceptors, it is possible to guide the self-assembly of these molecules into well-defined one-, two-, and three-dimensional architectures. The study of diacetylenic amphiphiles has shown that the balance between hydrophilic and hydrophobic interactions can be used to form diverse supramolecular structures like nanotubes and vesicles. arizona.edu

These self-assembled structures could find applications in areas such as molecular electronics, sensing, and as templates for the synthesis of nanomaterials. The ability to control the spatial arrangement of the reactive prop-2-yn-1-one groups within these assemblies could also enable topochemical polymerization reactions, leading to novel conjugated polymers with precisely controlled structures. rsc.org

Frontiers in Functional Materials Design and Application Based on the Core Structure

The core structure of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) is reminiscent of monomers used in the synthesis of poly(phenylene ethynylene)s (PPEs), a class of conjugated polymers with interesting optical and electronic properties. nih.govmdpi.com As such, this compound could serve as a valuable monomer for the creation of novel functional polymers. The resulting materials could exhibit properties such as high charge carrier mobility, fluorescence, and sensitivity to external stimuli, making them suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. nih.gov

Moreover, the diyne functionality offers the potential for creating cross-linked and network polymers. These materials could possess enhanced thermal and mechanical stability compared to their linear analogues. The incorporation of this rigid monomer into polymer backbones could lead to materials with unique liquid crystalline or porous properties.

Interdisciplinary Research Directions and Outlook for the Compound's Academic Impact

The potential applications of 1,1'-(1,4-phenylene)di(prop-2-yn-1-one) and its derivatives extend across multiple scientific disciplines. In materials science, the focus will be on the development of novel polymers and supramolecular assemblies with tailored electronic and optical properties. In organic chemistry, the exploration of its reactivity will lead to new synthetic methodologies and the creation of complex molecular architectures.

Furthermore, the potential for this compound to interact with biological systems could open up avenues in medicinal chemistry and chemical biology. The rigid phenylene-diyne backbone could be used as a scaffold for the design of new therapeutic agents or as a probe for biological processes. The interdisciplinary nature of the research surrounding this compound suggests a bright future for its academic impact, with the potential for significant contributions to both fundamental science and technological applications.

Q & A

Basic: What are the standard protocols for synthesizing 1,1'-(1,4-Phenylene)di(prop-2-yn-1-one), and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling reactions using diaryl precursors under palladium-catalyzed cross-coupling conditions (e.g., Sonogashira coupling) to form the alkyne bridges. Key variables include:

- Catalyst loading : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.5–2 mol%) .

- Solvent system : THF or DMF with triethylamine as a base to scavenge acids .

- Temperature : Reactions often proceed at 60–80°C for 12–24 hours .

Optimization can be achieved via Design of Experiments (DoE) to assess interactions between variables. Monitor reaction progress using TLC or HPLC, and purify via column chromatography using silica gel with ethyl acetate/hexane gradients.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Combine multiple analytical techniques:

- NMR spectroscopy : Confirm aromatic proton environments (δ 7.2–8.0 ppm for phenylene) and alkyne proton absence (C≡C protons are typically silent in ¹H NMR) .

- FTIR : Detect C≡C stretches (~2100–2260 cm⁻¹) and carbonyl peaks (~1680–1720 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

- XRD : Resolve crystal structure if single crystals are obtainable .

Cross-validate results with commercial standards or literature data from authoritative databases like PubChem .

Advanced: What experimental strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:

Contradictions often arise from:

- Tautomerism or conformational isomers : Use variable-temperature NMR to detect dynamic equilibria .

- Impurity interference : Employ preparative HPLC to isolate fractions, then re-analyze with 2D NMR (e.g., HSQC, HMBC) to assign signals unambiguously .

- Crystallographic vs. solution-state discrepancies : Compare XRD data with DFT-optimized molecular geometries .

Document all conditions (solvent, temperature, concentration) to ensure reproducibility .

Advanced: How can computational modeling predict the reactivity of 1,1'-(1,4-Phenylene)di(prop-2-yn-1-one) in cycloaddition reactions?

Answer:

Use density functional theory (DFT) at the B3LYP/6-31G(d) level to:

- Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich/poor regions .

- Simulate transition states for [2+2] or Diels-Alder reactions to assess activation energies.

Validate models by comparing predicted regioselectivity with experimental outcomes (e.g., HPLC or GC-MS product ratios) .

Advanced: What are the methodological challenges in studying the compound’s photophysical properties, and how can they be addressed?

Answer:

Challenges include:

- Aggregation-induced quenching : Measure UV-vis and fluorescence spectra at varying concentrations (10⁻⁶–10⁻³ M) in inert solvents (e.g., degassed CH₂Cl₂) .

- Oxygen sensitivity : Use Schlenk-line techniques for degassing and glovebox setups .

- Solvent polarity effects : Compare emission lifetimes in solvents like toluene (nonpolar) vs. acetonitrile (polar) using time-resolved fluorescence .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent alkyne oxidation .

- Waste disposal : Neutralize acidic/byproduct residues before incineration as hazardous waste .

Advanced: How can researchers design experiments to probe the compound’s potential as a ligand in coordination chemistry?

Answer:

- Titration experiments : Monitor UV-vis spectral shifts upon incremental addition of metal salts (e.g., Cu²⁺, Pd²⁺) to identify binding stoichiometry .

- Cyclic voltammetry : Detect redox-active metal-ligand interactions in acetonitrile with 0.1 M TBAPF₆ as electrolyte .

- Single-crystal XRD : Resolve metal-ligand coordination geometry .

Advanced: What methodologies validate the compound’s stability under catalytic conditions (e.g., in polymer synthesis)?

Answer:

- Accelerated aging tests : Expose the compound to elevated temperatures (80–120°C) and monitor decomposition via TGA or DSC .

- In situ IR spectroscopy : Track carbonyl and alkyne peak integrity during polymerization .

- Post-reaction analysis : Isolate residual compound via extraction and compare purity to pre-reaction samples using GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.